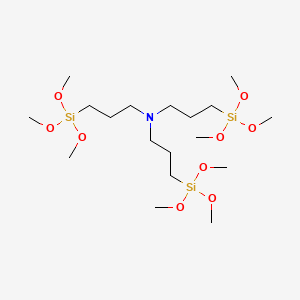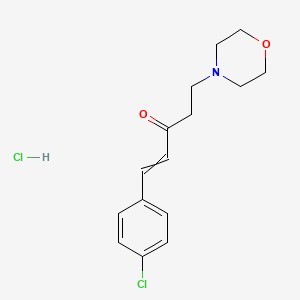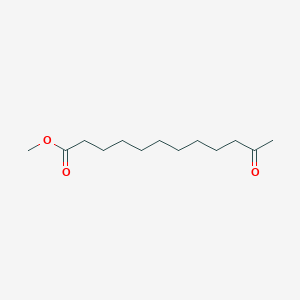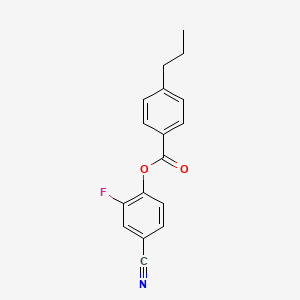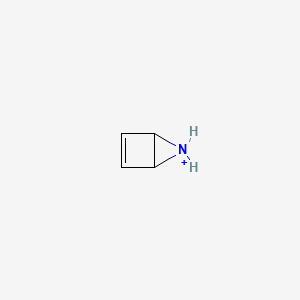
Pubchem_71414656
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pubchem_71414656 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pubchem_71414656 involves specific reaction conditions and reagents. Detailed synthetic routes are typically documented in scientific literature and patents. For instance, the preparation of certain glucosamine salts involves reacting glucosamine hydrochloride with a metal sulfate in an aqueous solvent, followed by precipitation with a liquid precipitating agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, often involving continuous flow processes and automated systems.
Analyse Des Réactions Chimiques
Types of Reactions
Pubchem_71414656 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an oxidized derivative of this compound, while substitution could result in a compound with a different functional group.
Applications De Recherche Scientifique
Pubchem_71414656 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be involved in studies related to cellular processes and biochemical pathways.
Industry: It can be used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of Pubchem_71414656 involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pubchem_71414656 can be found in databases like ChEMBL and KEGG Compound. These compounds may share structural similarities or functional properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of properties, which may include specific reactivity, stability, or biological activity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
84316-23-4 |
|---|---|
Formule moléculaire |
C4H6N+ |
Poids moléculaire |
68.10 g/mol |
Nom IUPAC |
5-azoniabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H5N/c1-2-4-3(1)5-4/h1-5H/p+1 |
Clé InChI |
MSXYRMCVXRZUIV-UHFFFAOYSA-O |
SMILES canonique |
C1=CC2C1[NH2+]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


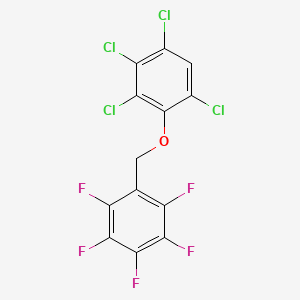
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
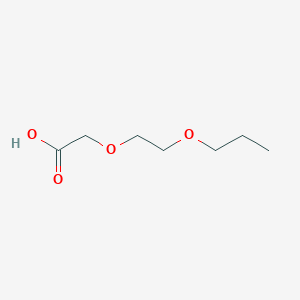

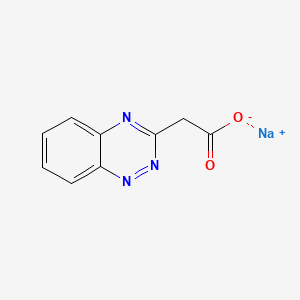
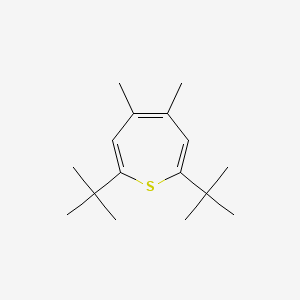
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
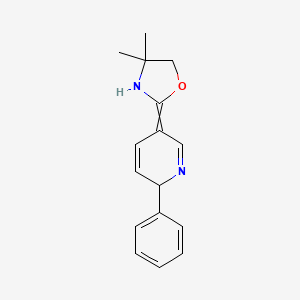
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
